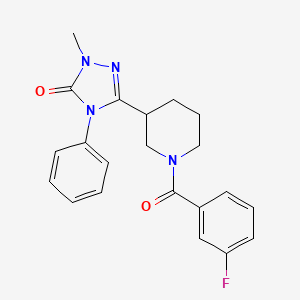![molecular formula C22H19F3N2O5 B11187692 2-[(2H-1,3-Benzodioxol-5-YL)methyl]-5-{[4-(trifluoromethoxy)phenyl]methyl}-octahydropyrrolo[3,4-C]pyrrole-1,3-dione](/img/structure/B11187692.png)
2-[(2H-1,3-Benzodioxol-5-YL)methyl]-5-{[4-(trifluoromethoxy)phenyl]methyl}-octahydropyrrolo[3,4-C]pyrrole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2H-1,3-Benzodioxol-5-YL)methyl]-5-{[4-(trifluoromethoxy)phenyl]methyl}-octahydropyrrolo[3,4-C]pyrrole-1,3-dione is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxole moiety, a trifluoromethoxyphenyl group, and an octahydropyrrolo[3,4-C]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-Benzodioxol-5-YL)methyl]-5-{[4-(trifluoromethoxy)phenyl]methyl}-octahydropyrrolo[3,4-C]pyrrole-1,3-dione typically involves multiple steps, including the formation of the benzodioxole and trifluoromethoxyphenyl intermediates, followed by their coupling with the octahydropyrrolo[3,4-C]pyrrole core. Common synthetic routes may involve:
Formation of Benzodioxole Intermediate: This step may involve the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of Trifluoromethoxyphenyl Intermediate: This can be achieved through the trifluoromethylation of phenol derivatives using reagents like trifluoromethyl iodide.
Coupling Reactions: The final step involves coupling the benzodioxole and trifluoromethoxyphenyl intermediates with the octahydropyrrolo[3,4-C]pyrrole core using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3-Benzodioxol-5-YL)methyl]-5-{[4-(trifluoromethoxy)phenyl]methyl}-octahydropyrrolo[3,4-C]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-Benzodioxol-5-YL)methyl]-5-{[4-(trifluoromethoxy)phenyl]methyl}-octahydropyrrolo[3,4-C]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with keto-enol tautomerism.
Citrus pectin-derived compounds: Tailored compounds with diverse functional properties.
Bioactive compounds from peanut skin: Explored for their potential in cancer prevention.
Uniqueness
2-[(2H-1,3-Benzodioxol-5-YL)methyl]-5-{[4-(trifluoromethoxy)phenyl]methyl}-octahydropyrrolo[3,4-C]pyrrole-1,3-dione is unique due to its combination of a benzodioxole moiety, a trifluoromethoxyphenyl group, and an octahydropyrrolo[3,4-C]pyrrole core
Properties
Molecular Formula |
C22H19F3N2O5 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(3aS,6aR)-5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C22H19F3N2O5/c23-22(24,25)32-15-4-1-13(2-5-15)8-26-10-16-17(11-26)21(29)27(20(16)28)9-14-3-6-18-19(7-14)31-12-30-18/h1-7,16-17H,8-12H2/t16-,17+ |
InChI Key |
LALBSHTYQHXOQL-CALCHBBNSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CN1CC3=CC=C(C=C3)OC(F)(F)F)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1C2C(CN1CC3=CC=C(C=C3)OC(F)(F)F)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(E)-2-(Furan-2-YL)ethenyl]-1,3,4-thiadiazol-2-YL}naphthalene-1-carboxamide](/img/structure/B11187610.png)
![2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B11187612.png)
![9-(3,4-dimethoxyphenyl)-4-(oxolan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11187614.png)
![2-[(3,4-Dimethylphenyl)amino]-2'-(4-ethylpiperazin-1-YL)-4'-methyl-1,6-dihydro-[4,5'-bipyrimidin]-6-one](/img/structure/B11187617.png)
![dimethyl-6H,7H-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one](/img/structure/B11187619.png)
![3-methyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11187628.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B11187650.png)
![3-allyl-2-(allylsulfanyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11187655.png)
![4,7-dimethyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11187656.png)
![N-[4-(10H-phenothiazin-10-ylsulfonyl)phenyl]acetamide](/img/structure/B11187662.png)
![12-methyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11187674.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-3-phenylpropanamide](/img/structure/B11187707.png)
![2-(4-carbamoylpiperidin-1-yl)-N-(2,3-dichlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11187710.png)
